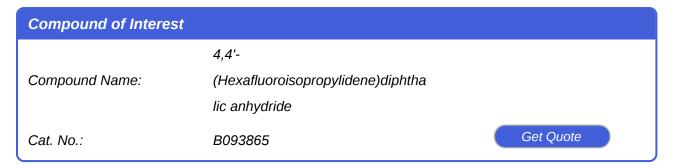


Gas transport properties of 6FDA membranes vs. other glassy polymers

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A Comparative Guide to the Gas Transport Properties of 6FDA Membranes and Other Glassy Polymers

In the field of membrane-based gas separation, glassy polymers are a significant class of materials due to their excellent selectivity and mechanical stability. Among these, polyimides derived from **4,4'-(hexafluoroisopropylidene)diphthalic anhydride** (6FDA) have garnered considerable attention from researchers. Their rigid, contorted macromolecular structures inhibit efficient chain packing, leading to a high fractional free volume (FFV) and, consequently, superior gas permeability compared to many other glassy polymers, while maintaining good selectivity.[1][2] This guide provides an objective comparison of the gas transport properties of various 6FDA-based polyimide membranes with other notable glassy polymers, supported by experimental data and detailed methodologies.

Data Presentation: Gas Permeability and Selectivity

The performance of a gas separation membrane is primarily evaluated by its permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10^{-10} cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and reflects the membrane's ability to separate them. The following tables summarize the gas transport properties of various 6FDA-based polyimides and other glassy polymers.





Table 1: Gas Transport Properties of Various 6FDA-Based Polyimide Membranes



Polymer	Gas	Permeabilit y (Barrer)	CO ₂ /CH ₄ Selectivity	O ₂ /N ₂ Selectivity	Test Conditions
6FDA- DAM[3]	CO ₂	935	24	3.9	35°C, 100 psia
CH ₄	39				
O ₂	80	_			
N ₂	20.5	_			
6FDA- mPDA[3]	CO2	48	53	4.8	35°C, 100 psia
CH ₄	0.9				
O ₂	7.2	-			
N ₂	1.5	_			
6FDA- DABA[3]	CO ₂	14	47	4.6	35°C, 100 psia
CH ₄	0.3				
O ₂	2.3	_			
N ₂	0.5	_			
6FDA- DAM:DABA (3:2)[3]	CO ₂	280	31	4.2	35°C, 100 psia
CH ₄	9				
O ₂	30	_			
N ₂	7.2	_			
6FDA- mPDA:DABA (3:2)[3]	CO ₂	9	53	4.7	35°C, 100 psia
CH ₄	0.17				



O ₂	1.4	_			
N ₂	0.3				
6FDA- TrMPD[4]	CO ₂	>200	Low	-	Not Specified
CH ₄	-				
Thermally Crosslinked 6FDA- mPDA:DABA (3:2)[3]	CO2	48	~53	-	35°C, 370°C for 1h
CMS from 6FDA- mPDA/DABA (3:2) (Pyrolyzed at 800°C)[5]	CO2	2610	~118	-	Not Specified

Table 2: Gas Transport Properties of Other Glassy Polymers for Comparison

Polymer	Gas	Permeabilit y (Barrer)	CO ₂ /CH ₄ Selectivity	O ₂ /N ₂ Selectivity	Test Conditions
Matrimid® 5218	CO ₂	~10	~35	~5.5	35°C
Polysulfone (PSF)	CO ₂	~5.5	~25	~5	35°C
Polycarbonat e (PC)	CO2	~10	~20	~4.5	35°C
PIM-1[6]	CO ₂	~4000	~12	~1.8	25°C
PTMSP[7]	CO ₂	>20000	~1.5	~1.5	25°C



Experimental Protocols

The data presented above are typically obtained using standardized experimental procedures to ensure reproducibility and allow for valid comparisons between different materials.

Membrane Preparation

Dense polymer films are required for intrinsic gas transport property measurements. The general protocol is as follows:

- Polymer Synthesis: 6FDA-based polyimides are synthesized via a two-step polycondensation reaction between 6FDA and a specific diamine monomer.
- Solution Casting: The synthesized polymer is dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), chloroform) to form a casting solution.
- Film Formation: The solution is cast onto a flat, level surface (e.g., a glass plate) and the solvent is slowly evaporated in a controlled environment, often involving an initial evaporation at room temperature followed by heating in a vacuum oven to remove residual solvent.
- Annealing: The resulting film is typically annealed above its glass transition temperature (Tg)
 to erase its thermal history and ensure a stable, reproducible state. The film thickness is
 carefully measured, as it is a critical parameter in permeability calculations.

Gas Permeation Measurement

The gas transport properties of these membranes are commonly determined using the constant-volume, variable-pressure method.[8]

- Apparatus: A standard setup consists of a permeation cell that separates a high-pressure
 upstream (feed) side from a low-pressure, fixed-volume downstream (permeate) side. The
 membrane is securely placed within this cell.[9] The apparatus includes pressure
 transducers to monitor pressure changes and is housed in a temperature-controlled
 chamber.
- Procedure:



- The entire system is first evacuated to a high vacuum.
- The feed gas is introduced into the upstream chamber at a constant pressure.
- Gas molecules permeate through the membrane into the downstream volume, causing a gradual increase in pressure.
- The rate of this pressure increase at steady-state is recorded.
- Calculation of Permeability: The permeability coefficient (P) is calculated from the steadystate pressure rise using the following equation[8]:

$$P = (Vp * I) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_ss$$

where:

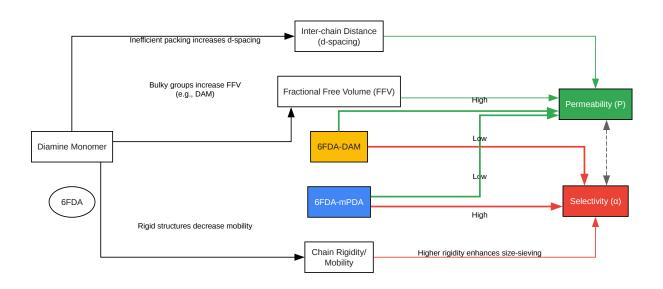
- Vp is the downstream volume
- I is the membrane thickness
- A is the effective membrane area
- R is the universal gas constant
- T is the absolute temperature
- o p upstream is the upstream pressure
- p_downstream is the downstream pressure (often negligible compared to upstream)
- o (dp/dt) ss is the rate of pressure increase in the downstream volume at steady-state
- Calculation of Selectivity: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:

$$\alpha A/B = P A/P B$$



Structure-Property Relationships in 6FDA Membranes

The choice of diamine monomer used in the synthesis of 6FDA-based polyimides has a profound impact on the polymer's structure and, consequently, its gas transport properties. The bulky, fluorine-containing -C(CF₃)₂- group in the 6FDA moiety is crucial as it hinders intramolecular and intermolecular interactions, preventing dense chain packing and increasing the fractional free volume.[10] The relationship between the chemical structure and performance is illustrated below.



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Caption: Structure-property relationship in 6FDA-based polyimides.

As the diagram illustrates, diamines like 2,4,6-trimethyl-m-phenylenediamine (DAM) have bulky methyl groups that lead to a high fractional free volume, resulting in high permeability but lower selectivity.[3] Conversely, more rigid and planar diamines like m-phenylenediamine (mPDA) allow for more efficient chain packing, leading to lower permeability but enhanced selectivity due to better size-sieving capabilities.[3]



Performance Comparison and Discussion

The data clearly shows a trade-off between permeability and selectivity, a well-known phenomenon in polymer membranes often illustrated by the "Robeson upper bound".[3] 6FDA-based polyimides, as a family, lie near or above the 1991 and 2008 upper bound limits for various gas pairs, indicating their high performance.[3]

- 6FDA vs. Other Glassy Polymers: When compared to traditional glassy polymers like polysulfone or Matrimid®, many 6FDA-polyimides exhibit significantly higher CO₂ permeability. For instance, 6FDA-DAM is nearly two orders of magnitude more permeable than Matrimid®. However, this high permeability often comes at the cost of selectivity. Polymers like 6FDA-mPDA and 6FDA-DABA offer a more balanced performance, with permeabilities higher than traditional polymers while maintaining excellent CO₂/CH₄ selectivity.[3][4]
- Comparison with High Free Volume Polymers: Polymers of Intrinsic Microporosity (PIMs) and poly(1-trimethylsilyl-1-propyne) (PTMSP) represent the upper echelon of permeable polymers.[7] While their permeabilities are substantially higher than most 6FDA-polyimides, their selectivities are generally much lower. This makes 6FDA-based membranes more suitable for applications where high product purity is essential.
- Modifications for Enhanced Performance: The performance of 6FDA membranes can be further tailored.
 - Copolymerization: As seen with 6FDA-DAM:DABA, copolymerization allows for the finetuning of transport properties by combining the high-permeability characteristics of one monomer (DAM) with the high-selectivity characteristics of another (DABA).[3]
 - Thermal Crosslinking: Crosslinking the polymer matrix, for example through the decarboxylation of carboxylic acid groups in 6FDA-DABA containing polymers, can improve plasticization resistance—a phenomenon where high concentrations of condensable gases like CO₂ swell the polymer and reduce its selectivity.[3][5]
 - Carbon Molecular Sieve (CMS) Membranes: Pyrolyzing 6FDA-based polyimide precursors can create CMS membranes. These materials exhibit exceptionally high permeability and



selectivity, often surpassing the polymer upper bound significantly, as demonstrated by the CMS derived from 6FDA-mPDA/DABA.[5]

Conclusion

6FDA-based polyimides stand out as a versatile and high-performance class of glassy polymers for gas separation applications. They offer a significant improvement in permeability over conventional glassy polymers like polysulfones and other polyimides, while maintaining high selectivity. The ability to tune their gas transport properties through the judicious selection of diamine comonomers makes them highly attractive. While ultra-high free volume polymers like PIMs offer superior permeability, 6FDA-based membranes provide a more balanced and often more desirable combination of permeability and selectivity, positioning them as benchmark materials for challenging gas separations such as natural gas purification and carbon capture. Further modifications, including the formation of CMS membranes, open up even greater possibilities for their application in next-generation separation technologies.

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